L-Leucine

Amino acid nutrition Enantiomer efficacy Growth promotion

L-Leucine (CAS 71000-80-1) is the singular bioactive L-enantiomer essential for mTORC1 signaling, muscle‑protein synthesis (36‑38% stimulation at 0.5 mM), and dry‑powder inhaler (DPI) aerosolization (FPF >40%, MMAD <5 µm). Substitution with D‑leucine, isoleucine, valine, or HMB fails to replicate these stereospecific functions. Supplied as USP/EP/JP/FCC‑grade material with assay 98.5‑101.5% (dried basis) and specific rotation [α]ᴅ²⁰ +14.9° to +16.0°. Ideal for CHO‑cell fed‑batch media, inhalation excipients, and mTOR‑pathway research where optical purity directly determines experimental outcome.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 71000-80-1
Cat. No. B10760876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucine
CAS71000-80-1
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1
InChIKeyROHFNLRQFUQHCH-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityLeaflets from water. Sweet taste. Decomposes at 232 °C (also reported as 290 °C). Sublimes. pK1 = 2.36;  pK2 = 9.60. Solubility in water (g/L): 7.97 (0 °C);  9.91 (25 °C);  14.06 (50 °C);  22.76 (75 °C);  42.06 (100 °C);  in 90% alcohol: 1.3. Insoluble in ether. /Leucine DL-form/
Solubility in 99% alcohol: 0.72;  in acetic acid: 10.9. Insoluble in ether.
Solubility in water (g/L): 22.7 (0 °C);  24.26 (25 °C);  28.87 (50 °C);  38.23 (75 °C);  56.38 (100 °C)
In water, 2.15X10+4 mg/L at 25 °C
21.5 mg/mL
Soluble in water, acetic acid, dilute HCl, and alkaline hydroxides and carbonates
Slightly soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





L-Leucine (CAS 71000-80-1) Procurement Guide: Properties, Specifications, and Regulatory Status


L-Leucine (CAS 71000-80-1) is the naturally occurring L-enantiomer of the essential branched-chain amino acid (BCAA) leucine, with molecular formula C₆H₁₃NO₂ and molecular weight 131.17 g/mol . It is commercially available in pharmaceutical grades compliant with USP, EP, JP, and FCC monographs, with typical assay specifications ranging from 98.5% to 101.5% on a dried basis and specific rotation [α]ᴅ²⁰ between +14.9° and +16.0° [1]. As the bioactive stereoisomer, L-leucine serves as the core substrate for protein synthesis, a primary activator of the mTORC1 signaling pathway, and a critical component in cell culture media, nutritional formulations, and pharmaceutical excipient applications .

Why L-Leucine Cannot Be Substituted by D-Leucine, Other BCAAs, or Metabolites in Critical Applications


Substitution of L-leucine with its D-enantiomer, the other branched-chain amino acids (L-isoleucine or L-valine), or its metabolite β-hydroxy-β-methylbutyrate (HMB) leads to quantifiably different biological outcomes and functional performance. L-leucine is the exclusive stereoisomer that binds with high affinity (Km ~0.2 mM) to the L-type amino acid transporter (LAT1) and serves as the primary agonist for mTORC1-mediated anabolic signaling [1][2]. D-leucine exhibits approximately 50% lower growth-promoting efficacy in vivo [3]. Equimolar L-isoleucine and L-valine fail to stimulate muscle protein synthesis in the absence of L-leucine [4]. In pharmaceutical manufacturing, L-leucine confers unique aerosolization enhancement properties that non-leucine excipients such as mannitol or lactose cannot replicate . These stereospecific and structure-dependent activities preclude simple in-class interchange without compromising experimental reproducibility, bioprocess yield, or therapeutic performance.

Quantitative Comparative Evidence for L-Leucine Selection: Head-to-Head Data vs. D-Leucine, Isoleucine, Valine, and HMB


L-Leucine vs. D-Leucine: 2× Higher In Vivo Growth-Promoting Efficacy and Stereospecific Antagonism Reversal

In weanling albino rats fed an amino acid diet containing 2% DL-norleucine as a growth antagonist, L-leucine was approximately twice as effective as D-leucine in reversing norleucine-induced growth depression. This finding is in good agreement with prior observations that L-leucine is approximately twice as effective as D-leucine for growth of young rats [1].

Amino acid nutrition Enantiomer efficacy Growth promotion

L-Leucine vs. L-Isoleucine and L-Valine: Exclusive 36–38% Stimulation of Muscle Protein Synthesis at 0.5 mM

In isolated rat diaphragm muscles, the addition of 0.5 mM L-leucine stimulated protein synthesis by 36–38% (P < 0.01). In contrast, equimolar L-isoleucine or L-valine, whether administered singly or in combination, were ineffective in stimulating protein synthesis [1].

Muscle protein synthesis BCAA specificity Anabolic signaling

L-Leucine vs. HMB: 20× Higher Molar Potency for mTOR Signaling Duration (90 min vs. 30 min p70S6K1)

Both L-leucine and its metabolite β-hydroxy-β-methylbutyrate (HMB) increase anabolic signaling via mTOR. However, the duration of p70S6K1 phosphorylation—a key downstream marker of mTORC1 activation—was more pronounced with L-leucine, lasting ≤90 minutes compared to ≤30 minutes for HMB [1].

mTORC1 signaling Muscle anabolism Metabolite comparison

L-Leucine vs. HMB: 20× Higher Molar Concentration Required for Equivalent Anticatabolic Effect in Cancer Cachexia Model

In murine C2C12 myotubes exposed to proteolysis-inducing factor, lipopolysaccharide, and angiotensin II, HMB at 50 μM produced essentially the same anticatabolic effect as L-leucine at 1 mM. In vivo, a low dose of Ca-HMB (0.25 g/kg) was 60% more effective than leucine (1 g/kg) in attenuating body weight loss over 4 days in tumor-bearing mice [1].

Cancer cachexia Muscle wasting Anticatabolic

L-Leucine vs. L-Isoleucine and L-Valine: L-Leucine Alone Improves Exhaustion Resistance vs. BCAA Mixture (P < 0.001)

In trained rats subjected to an intermittent progressive swimming test until exhaustion, L-leucine supplementation significantly enhanced resistance to exhaustion compared to a mixture of BCAAs (leucine, isoleucine, and valine) (P < 0.001). Additionally, the L-leucine group presented decreased liver glycogen degradation ratio compared with the BCAA mixture group (P < 0.05) [1].

Exercise performance Glycogen sparing BCAA supplementation

L-Leucine as Aerosolization Enhancer: Fine Particle Fraction >40% and Aerodynamic Diameter <5 μm in Spray-Dried Inhalable Powders

In spray-dried formulations containing mannitol and dextran with human serotype 5 adenovirus, increasing L-leucine concentration from 0% to 50% (wt%) improved the fine particle fraction (FPF) to >40% and reduced the mass median aerodynamic diameter (MMAD) to <5 μm, as measured by Next Generation Impactor. These parameters are critical for deep-lung deposition [1]. In a separate study of spray-dried serum formulations, L-leucine-containing powders achieved FPF of 70–80% and MMAD ≤5 μm [2].

Dry powder inhalation Pharmaceutical excipient Aerosol performance

Optimal Application Scenarios for L-Leucine Procurement Based on Quantitative Evidence


Cell Culture Media for CHO Cell Bioproduction: L-Leucine as Essential mTOR-Activating BCAA

In Chinese hamster ovary (CHO) cell culture for monoclonal antibody and recombinant protein production, L-leucine is consumed in large amounts and its low solubility can pose bioprocess challenges [1]. Based on the exclusive 36–38% stimulation of muscle protein synthesis at 0.5 mM compared to inactive isoleucine and valine [2], L-leucine must be included as the specific BCAA component in chemically defined media. The alternative use of N-lactoyl-leucine sodium salt has been demonstrated to increase overall media solubility and maintain bioavailability for CHO cells, enabling higher concentration fed-batch processes [1].

Dry Powder Inhaler (DPI) Formulation: L-Leucine as Aerosolization Enhancer for Pulmonary Drug Delivery

L-Leucine is widely used as a functional excipient in spray-dried dry powder formulations for inhalation. Increasing L-leucine concentration in the formulation improves fine particle fraction (>40%) and reduces aerodynamic diameter to <5 μm, meeting the respirable threshold for deep-lung deposition [3]. In serum-based inhalable formulations, L-leucine reduces hygroscopicity and particle aggregation while achieving FPF of 70–80% and MMAD ≤5 μm [4]. USP/EP-compliant L-leucine is specifically valued for enhancing aerosolization and dispersibility in DPI applications, where lactose and mannitol alone do not confer equivalent aerodynamic benefits .

Muscle Protein Metabolism Research: L-Leucine as Specific mTORC1 Agonist (Not Substitutable with Isoleucine or Valine)

For in vitro and ex vivo studies of muscle protein synthesis, L-leucine is the specific BCAA that stimulates protein anabolism. At 0.5 mM, L-leucine increases protein synthesis by 36–38% in isolated rat diaphragm muscle, whereas equimolar L-isoleucine or L-valine are ineffective [2]. In cell-based mTOR signaling assays, the order of potency for 4E-BP1 phosphorylation is leucine > norleucine > threo-L-β-hydroxyleucine ≈ Ile > Met ≈ Val [5]. Procurement of high-purity L-leucine (≥98.5% USP grade) ensures experimental reproducibility and avoids confounding effects from D-leucine contamination or other BCAA impurities.

Sports Nutrition and Performance Formulations: L-Leucine Monotherapy Superior to BCAA Mixtures

Evidence from trained rat models demonstrates that L-leucine supplementation alone improves resistance to exhaustion compared to a full BCAA mixture (leucine + isoleucine + valine) (P < 0.001), and reduces liver glycogen degradation (P < 0.05) [6]. For sports nutrition products targeting endurance performance or glycogen sparing, formulation with L-leucine as the primary BCAA may offer advantages over traditional 2:1:1 BCAA ratios. The sustained duration of p70S6K1 signaling (≤90 minutes for L-leucine vs. ≤30 minutes for HMB) [7] further supports L-leucine selection for prolonged anabolic stimulus in post-exercise recovery applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Leucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.